N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide
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Overview
Description
N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide is a complex organic compound that features a unique combination of benzimidazole, pyrazole, and indole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling with the indole derivative.
Benzimidazole Synthesis: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Pyrazole Synthesis: Pyrazoles are often synthesized via the reaction of hydrazines with 1,3-diketones.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole and indole moieties are known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Such as albendazole and mebendazole, known for their antiparasitic activities.
Pyrazole Derivatives: Like celecoxib, used as anti-inflammatory agents.
Indole Derivatives: Including indomethacin, a well-known anti-inflammatory drug.
Uniqueness
What sets N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide apart is its unique combination of three bioactive heterocyclic moieties, which may confer a broader spectrum of biological activities and potential therapeutic applications.
Properties
CAS No. |
825616-29-3 |
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Molecular Formula |
C20H16N6O |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C20H16N6O/c27-18(9-12-10-21-14-6-2-1-5-13(12)14)23-17-11-22-26-19(17)20-24-15-7-3-4-8-16(15)25-20/h1-8,10-11,21H,9H2,(H,22,26)(H,23,27)(H,24,25) |
InChI Key |
QWZWCOLMWGZBND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=C(NN=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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